molecular formula C14H20FN3O4S B5973248 N-(2-fluorophenyl)-N',N'-dimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]sulfamide

N-(2-fluorophenyl)-N',N'-dimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]sulfamide

Cat. No. B5973248
M. Wt: 345.39 g/mol
InChI Key: ZZZWVIRAHAKJOK-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-N',N'-dimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]sulfamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Mechanism of Action

N-(2-fluorophenyl)-N',N'-dimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]sulfamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B cell receptor signaling. By inhibiting BTK, N-(2-fluorophenyl)-N',N'-dimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]sulfamide blocks the activation and proliferation of B cells, which are often involved in the development and progression of various types of cancer.
Biochemical and Physiological Effects
In preclinical studies, N-(2-fluorophenyl)-N',N'-dimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]sulfamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the anti-tumor activity of other therapies. N-(2-fluorophenyl)-N',N'-dimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]sulfamide has also been shown to reduce the number of B cells in the blood and lymphoid tissues, which is consistent with its mechanism of action.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)-N',N'-dimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]sulfamide has several advantages for lab experiments, including its potent anti-tumor activity, favorable safety profile, and selectivity for BTK. However, N-(2-fluorophenyl)-N',N'-dimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]sulfamide also has some limitations, including its limited solubility in aqueous solutions and the need for further optimization to improve its pharmacokinetic properties.

Future Directions

There are several potential future directions for the development of N-(2-fluorophenyl)-N',N'-dimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]sulfamide and related compounds. These include the optimization of N-(2-fluorophenyl)-N',N'-dimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]sulfamide's pharmacokinetic properties, the evaluation of N-(2-fluorophenyl)-N',N'-dimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]sulfamide in combination with other therapies, and the identification of biomarkers that can predict response to BTK inhibition. Additionally, N-(2-fluorophenyl)-N',N'-dimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]sulfamide and related compounds may have applications beyond cancer, such as in the treatment of autoimmune and inflammatory diseases.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-N',N'-dimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]sulfamide involves a multistep process that includes the reaction of 2-fluoroaniline with ethyl 2-bromoacetate to form N-(2-fluorophenyl)-2-oxoethylamine. This intermediate is then reacted with morpholine to form N-(2-fluorophenyl)-N'-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]amine. The final step involves the reaction of this intermediate with sulfamide to form N-(2-fluorophenyl)-N',N'-dimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]sulfamide.

Scientific Research Applications

N-(2-fluorophenyl)-N',N'-dimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]sulfamide has been extensively studied in preclinical models for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. In these studies, N-(2-fluorophenyl)-N',N'-dimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]sulfamide has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. N-(2-fluorophenyl)-N',N'-dimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]sulfamide has also been shown to have a favorable safety profile in preclinical studies.

properties

IUPAC Name

2-[N-(dimethylsulfamoyl)-2-fluoroanilino]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O4S/c1-16(2)23(20,21)18(13-6-4-3-5-12(13)15)11-14(19)17-7-9-22-10-8-17/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZWVIRAHAKJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(CC(=O)N1CCOCC1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-N',N'-dimethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]sulfuric diamide

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